1-(2-chlorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a 2-chlorophenyl group and a 7-methoxy-1,3-benzodioxol-5-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 2-chlorophenylpiperazine and 7-methoxy-1,3-benzodioxole. These intermediates are then coupled under specific conditions to form the final product.
-
Step 1: Synthesis of 2-chlorophenylpiperazine
Reagents: 2-chloroaniline, piperazine
Conditions: Heating under reflux in the presence of a suitable solvent (e.g., ethanol) and a catalyst (e.g., palladium on carbon).
-
Step 2: Synthesis of 7-methoxy-1,3-benzodioxole
Reagents: 7-methoxyphenol, methylene chloride
Conditions: Acid-catalyzed cyclization reaction.
-
Step 3: Coupling Reaction
Reagents: 2-chlorophenylpiperazine, 7-methoxy-1,3-benzodioxole
Conditions: The coupling reaction is typically carried out in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-chlorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent. Research includes its use in drug development for treating various diseases, such as neurological disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorophenyl)piperazine: Lacks the benzodioxole group, resulting in different chemical properties and biological activities.
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine:
Uniqueness
1-(2-chlorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine is unique due to the presence of both the 2-chlorophenyl and 7-methoxy-1,3-benzodioxole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-23-17-10-14(11-18-19(17)25-13-24-18)12-21-6-8-22(9-7-21)16-5-3-2-4-15(16)20/h2-5,10-11H,6-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWMUZUUFAPDEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCN(CC3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.